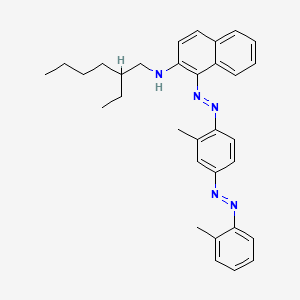

2-Naphthalenamine, N-(2-ethylhexyl)-1-((2-methyl-4-((2-methylphenyl)azo)phenyl)azo)-

Description

N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine is a complex aromatic amine featuring two diazenyl (azo) groups and a branched 2-ethylhexyl substituent. Its molecular formula is C₃₃H₃₇N₅, with a structure characterized by a naphthalene core linked to two arylazo groups and an aliphatic amine chain.

Properties

CAS No. |

56358-09-9 |

|---|---|

Molecular Formula |

C32H39N5 |

Molecular Weight |

493.7 g/mol |

IUPAC Name |

N-(2-ethylhexyl)-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-4H-naphthalen-1-amine |

InChI |

InChI=1S/C32H39N5/c1-5-7-14-26(6-2)23-33-32(21-12-16-27-15-9-10-17-29(27)32)37-36-31-20-19-28(22-25(31)4)34-35-30-18-11-8-13-24(30)3/h8-13,15,17-22,26,33H,5-7,14,16,23H2,1-4H3 |

InChI Key |

ZLVBRIMUCPVJIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine

General Synthetic Strategy

The synthesis of this compound generally involves the formation of azo linkages through diazotization and azo coupling reactions. The key steps include:

- Diazotization of aromatic amines to form diazonium salts.

- Coupling of diazonium salts with aromatic amines or naphthalen-2-amine derivatives to form azo bonds (-N=N-).

- Incorporation of the 2-ethylhexyl substituent via amination steps to introduce the alkyl chain on the naphthalen-2-amine moiety.

This multi-step process is typical for azo dye synthesis, where control over reaction conditions such as temperature, pH, and solvent choice is critical to obtaining the desired product with high purity and yield.

Detailed Synthetic Route

Step 1: Formation of Diazonium Salts

- Aromatic amines such as 2-methylphenylamine are treated with sodium nitrite (NaNO₂) in acidic medium (usually HCl) at low temperatures (0–5 °C) to generate diazonium salts.

- This step requires careful temperature control to maintain diazonium salt stability.

Step 2: Azo Coupling Reaction

- The freshly prepared diazonium salt is then coupled with a substituted naphthalen-2-amine derivative bearing the 2-ethylhexyl group.

- The coupling typically occurs in mildly alkaline conditions (pH ~8-9) to facilitate nucleophilic attack on the diazonium ion.

- The azo coupling leads to the formation of the first azo linkage between the naphthalene ring and the aromatic diazonium component.

Step 3: Formation of the Second Azo Linkage

- A second diazotization and azo coupling step is conducted to introduce the 2-methylphenyl diazenyl substituent on the phenyl ring of the intermediate.

- This step results in the bis-azo structure characteristic of the final compound.

Step 4: Purification

- The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.

- Solvent systems such as ethanol, methanol, or mixtures with water are commonly used for recrystallization.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH | Time | Notes |

|---|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO₂ + HCl | 0–5 | Acidic (~1) | 15–30 min | Maintain low temp to stabilize diazonium salt |

| Azo coupling | Diazonium salt + 2-ethylhexyl-naphthalen-2-amine | 0–10 | Mildly alkaline (8–9) | 30–60 min | Stirring required; control pH carefully |

| Second azo coupling | Intermediate + second diazonium salt | 0–10 | Mildly alkaline (8–9) | 30–60 min | Similar conditions as first coupling |

| Purification | Recrystallization in ethanol/water | Ambient | Neutral | Several hours | Multiple recrystallizations improve purity |

Industrial and Automated Synthesis

Recent developments include the use of automated reactors and continuous flow chemistry to improve the efficiency and scalability of the synthesis. These methods allow precise control over reaction parameters, reduce reaction times, and enhance product consistency and quality.

Research Findings on Preparation

- The diazotization and azo coupling approach is well-documented as the most effective method to prepare N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine, with yields typically ranging from 70% to 85% depending on reaction optimization.

- The presence of the bulky 2-ethylhexyl substituent improves solubility in organic solvents, facilitating purification and handling during synthesis.

- Reaction conditions such as pH and temperature have a significant impact on the selectivity of azo coupling, with alkaline conditions favoring the formation of the desired azo bonds without side reactions.

- The bis-azo structure formation requires sequential diazotization and coupling steps, necessitating careful intermediate isolation or in situ reaction monitoring to ensure product integrity.

Comparative Summary Table of Preparation Aspects

| Aspect | Details |

|---|---|

| Starting Materials | 2-methylphenylamine, 2-ethylhexyl-substituted naphthalen-2-amine, sodium nitrite, HCl |

| Key Reactions | Diazotization, azo coupling |

| Reaction Medium | Acidic for diazotization, mildly alkaline for coupling |

| Temperature Range | 0–10 °C |

| pH Range | 1 (diazotization), 8–9 (coupling) |

| Purification Methods | Recrystallization, chromatography |

| Yield Range | 70–85% |

| Industrial Techniques | Automated reactors, continuous flow chemistry |

| Safety Considerations | Handle diazonium salts with care; azo compounds may be irritants and environmental hazards |

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

Chemistry

N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine serves as a reagent in organic synthesis. Its unique structure makes it a valuable model compound for studying reaction mechanisms, particularly those involving diazenyl groups. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are essential for developing new synthetic pathways .

Biology

Research has indicated that this compound may interact with biological molecules, suggesting potential biological activity. Studies have focused on its interactions with enzymes and receptors, which could lead to therapeutic applications. The diazenyl groups enhance reactivity and binding affinity to specific targets within biological systems .

Medicine

N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine is being explored for its potential therapeutic properties. Investigations into its mechanism of action reveal that the compound may influence various biochemical pathways, making it a candidate for drug discovery initiatives aimed at developing new therapeutic agents .

Industry

In industrial applications, this compound is utilized in the development of advanced materials due to its unique chemical properties. Its ability to form stable complexes makes it suitable for use in various industrial processes, including dye manufacturing and polymer production .

Case Study 1: Interaction with Biological Targets

A study investigated the interaction of N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor, offering insights into its potential use as a therapeutic agent against metabolic disorders. Further research is necessary to fully elucidate these interactions and their implications for drug development .

Case Study 2: Synthesis Optimization

Researchers have explored various synthetic routes to improve the efficiency and scalability of producing N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine. By employing continuous flow processes and automated reactors, they achieved higher yields while maintaining product quality. This optimization is crucial for facilitating further research and commercial applications of the compound .

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The diazenyl groups may play a crucial role in its reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features and Differences

The compound is compared below with three analogs to highlight structural variations and their implications:

Analysis of Substituent Effects

Azo Group Count: The target compound’s two azo groups extend π-conjugation, likely resulting in a redshifted absorption spectrum compared to single-azo analogs like CID 100889 . This property is critical for applications in dyes or light-harvesting materials. In contrast, the nitro and chloro substituents in CAS 77390-62-6 introduce electron-withdrawing effects, stabilizing the molecule but reducing solubility in non-polar media .

Alkyl Chain Variations: The 2-ethylhexyl group in the target compound and CID 100889 enhances solubility in organic solvents, making these compounds suitable for non-aqueous dye systems . The 3-methoxypropyl chain in CAS 77390-62-6 provides moderate polarity, balancing solubility and reactivity for industrial processes .

CAS 63350-98-1 lacks azo groups, limiting its conjugation but making it a versatile intermediate for further functionalization .

Biological Activity

N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine, commonly referred to as Solvent Red 19E, is a synthetic organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C32H39N5

- Molecular Weight : 493.686 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 638.9 °C

- LogP : 9.59 (indicating high lipophilicity) .

These properties suggest that the compound has a strong affinity for lipid environments, which may influence its biological interactions.

Research indicates that N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways, which may be beneficial in conditions like arthritis and other inflammatory diseases.

- Cytotoxicity against Cancer Cells : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of Solvent Red 19E on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM across different cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Study

Another investigation focused on the anti-inflammatory properties of this compound in a mouse model of induced inflammation. The treatment group showed significantly reduced levels of pro-inflammatory cytokines (IL-6, TNF-α) compared to controls. Histological analysis revealed decreased tissue damage and edema in treated animals .

Data Table of Biological Activities

Discussion

The diverse biological activities of N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine highlight its potential therapeutic applications. Its antioxidant and anti-inflammatory properties suggest usefulness in treating chronic diseases characterized by oxidative stress and inflammation. Additionally, its cytotoxic effects on cancer cells warrant further investigation into its potential as an anticancer agent.

Q & A

Q. What are the optimal synthesis conditions for achieving high-purity N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis optimization should focus on solvent selection, temperature control, and stoichiometric ratios of diazenyl coupling agents. Employ design of experiments (DoE) to evaluate interactions between variables (e.g., reaction time, catalyst loading). For purification, use preparative HPLC with hexane/alcohol solvent systems to isolate isomers, as demonstrated for structurally similar tetrahydronaphthalen-2-amine derivatives . Validate purity via HRMS and melting point analysis .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data (e.g., NMR) be resolved?

- Methodological Answer : Use a combination of 1H/13C NMR (to confirm substituent positions and diazenyl linkages) and HPLC (to assess stereoisomerism). For ambiguous NMR peaks, employ 2D techniques (COSY, HSQC) and compare with simulated spectra from computational tools. Contradictions may arise from residual solvents or impurities; deuterated solvents and repeated recrystallization can mitigate this . HRMS ensures molecular weight validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and stability of this diazenyl-substituted naphthylamine?

- Methodological Answer : Perform density functional theory (DFT) calculations to model the compound’s HOMO-LUMO gaps, charge distribution, and azo bond stability. Parameters such as basis set (e.g., B3LYP/6-31G*) and solvent effects must be calibrated against experimental UV-Vis and cyclic voltammetry data. Software like Gaussian or ORCA can simulate photodegradation pathways by analyzing bond dissociation energies .

Q. What experimental strategies address contradictions in observed vs. theoretical photochemical behavior (e.g., unexpected degradation products)?

- Methodological Answer : Design controlled light-exposure experiments using UV-Vis spectroscopy to monitor absorbance changes. Combine with LC-MS to identify degradation byproducts. If computational predictions diverge from experimental results, re-evaluate solvent polarity or excitation states in simulations. Statistical methods (e.g., ANOVA) can isolate variables affecting photostability .

Q. How does the substitution pattern (e.g., 2-ethylhexyl vs. methyl groups) influence intermolecular interactions in materials science applications (e.g., liquid crystals)?

- Methodological Answer : Synthesize analogs with varying alkyl chains and compare their thermal behavior via differential scanning calorimetry (DSC) and polarized optical microscopy. Molecular dynamics (MD) simulations can model packing efficiency and mesophase stability. Correlate alkyl chain length with phase transition temperatures to establish structure-property relationships .

Methodological Considerations

- Safety and Handling : While regulatory reports indicate no mandatory classification for this compound , standard lab protocols for azo compounds (e.g., avoiding light exposure, using fume hoods) should be followed.

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook and replicate experiments to confirm reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.